![molecular formula C10H11ClO2 B022715 1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one CAS No. 106909-28-8](/img/structure/B22715.png)
1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one, also known as Chloromethylketone (CMK), is a synthetic compound that has been widely used in scientific research for its unique properties. It is a ketone derivative that contains a chloromethyl group and a hydroxyphenyl group. CMK has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
CMK acts as a covalent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. The chloromethyl group of CMK reacts with the serine residue of the enzyme, forming a covalent bond and inhibiting its activity. This mechanism of action has been studied extensively in various proteases, including trypsin, chymotrypsin, and elastase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CMK have been studied in various systems. CMK has been shown to inhibit the activity of proteases in vitro and in vivo, leading to a decrease in proteolytic activity. CMK has also been shown to induce apoptosis in cancer cells by inhibiting proteasome activity and promoting the accumulation of misfolded proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMK has several advantages for use in lab experiments. It is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying protease function and activity. CMK is also stable and easy to handle, allowing for reproducible results. However, CMK has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on CMK. One area of interest is the development of new CMK derivatives with improved specificity and potency for different proteases. Another area of interest is the use of CMK in the study of protein degradation pathways and the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, the potential use of CMK in drug discovery and development is an area of active research.
Métodos De Síntesis
The synthesis of CMK can be achieved through several methods, including the reaction of 4-hydroxyacetophenone with chloromethyl methyl ether, the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride, and the reaction of 4-hydroxybenzaldehyde with chloromethyl methyl ether. These methods have been optimized to produce high yields of CMK with minimal impurities.
Aplicaciones Científicas De Investigación
CMK has been extensively studied for its potential applications in various fields of scientific research. It has been used as a protease inhibitor in enzymatic assays, as a covalent inhibitor of serine proteases, and as a tool to study the structure and function of proteases. CMK has also been used in the synthesis of various compounds, including peptides and peptidomimetics.
Propiedades
Número CAS |
106909-28-8 |
|---|---|
Nombre del producto |
1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one |
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)-4-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3 |
Clave InChI |
PKTAOUSNHLFLOJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)O)CCl |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)O)CCl |
Sinónimos |
1-Propanone,1-[3-(chloromethyl)-4-hydroxyphenyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



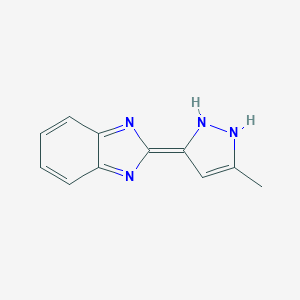
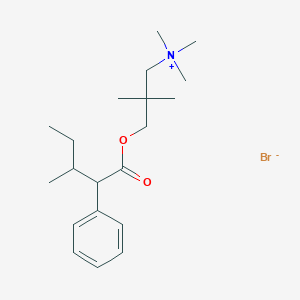
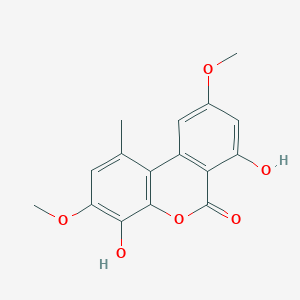
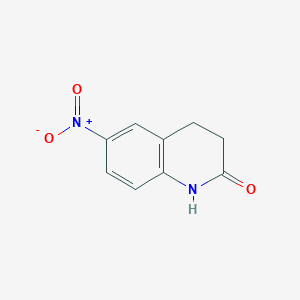
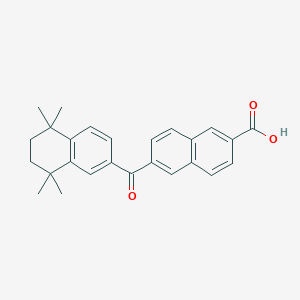
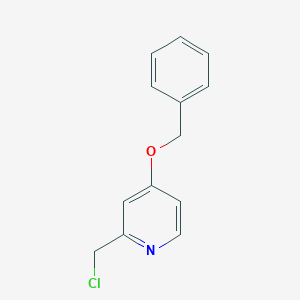
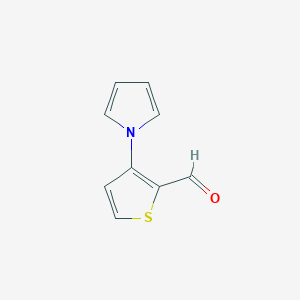
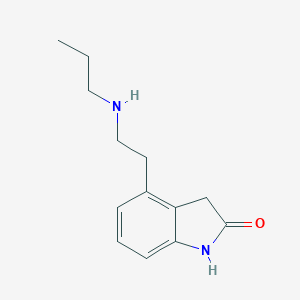
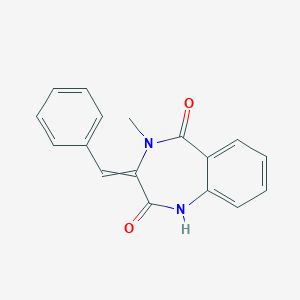
![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)
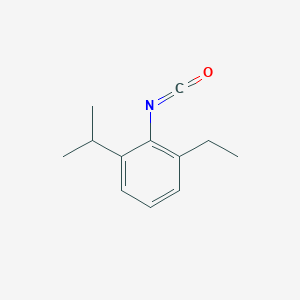
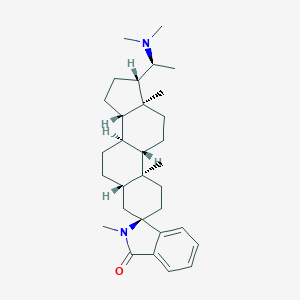
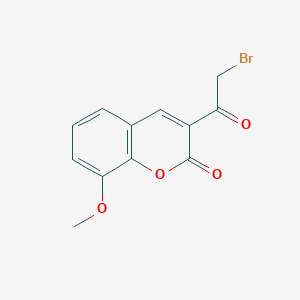
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)